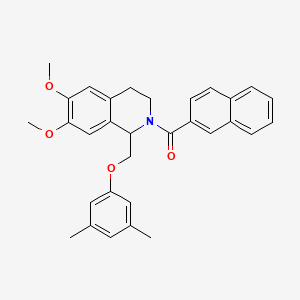
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C31H31NO4 and its molecular weight is 481.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.
Chemical Structure and Properties
The molecular formula of the compound is C25H30N2O3, with a molecular weight of approximately 414.52 g/mol. The structure features a dihydroisoquinoline core , which is known for its diverse biological activities, and a naphthalenyl group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃ |
| Molecular Weight | 414.52 g/mol |
| LogP | 5.32 |
| PSA | 82.09 Ų |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoquinoline Core : This can be achieved through a Pictet-Spengler reaction.
- Introduction of the Dimethylphenoxy Group : A nucleophilic substitution reaction is commonly used.
- Attachment of the Naphthalenyl Moiety : This is often done via Friedel-Crafts acylation.
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Antioxidant Activity
The compound has also demonstrated antioxidant properties in vitro. It scavenges free radicals effectively, which may help in preventing oxidative stress-related diseases.
Insecticidal Activity
Research indicates that this compound possesses insecticidal properties. It has been evaluated for its efficacy against common agricultural pests, showing promising results that could lead to its use as a biopesticide.
The biological mechanisms underlying the activities of this compound are still being elucidated. However, it is believed that:
- The dihydroisoquinoline moiety plays a crucial role in interacting with biological targets such as enzymes and receptors.
- The naphthalenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
- Antimicrobial Efficacy Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
- Insecticidal Activity Assessment : Field trials demonstrated that the compound reduced pest populations by over 70% compared to untreated controls.
Properties
IUPAC Name |
[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-20-13-21(2)15-26(14-20)36-19-28-27-18-30(35-4)29(34-3)17-24(27)11-12-32(28)31(33)25-10-9-22-7-5-6-8-23(22)16-25/h5-10,13-18,28H,11-12,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLLRLGQXFBKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














